N-(2-chlorophenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide
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Overview
Description
N-(2-CHLOROPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-CARBOXAMIDE is a synthetic organic compound that belongs to the class of benzopyran derivatives This compound is characterized by the presence of a chlorophenyl group, a benzopyran ring, and a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-CHLOROPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-CARBOXAMIDE typically involves the reaction of 2-chlorobenzoyl chloride with 3,4-dihydro-2H-1-benzopyran-3-carboxamide in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2-CHLOROPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the chlorophenyl group or the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the molecule, leading to a diverse array of derivatives.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It has been investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.
Industry: The compound’s properties make it suitable for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-CHLOROPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,5-Dichloro-N-(2-chlorophenyl)benzamide: This compound shares structural similarities with N-(2-CHLOROPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-CARBOXAMIDE, particularly in the presence of chlorophenyl and benzamide groups.
2-Chloro-N-((2-chlorophenyl)carbamoyl)nicotinamide: Another structurally related compound, which also contains chlorophenyl and carboxamide functionalities.
Uniqueness
N-(2-CHLOROPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-CARBOXAMIDE is unique due to its specific combination of a benzopyran ring with a chlorophenyl group and a carboxamide functional group
Properties
Molecular Formula |
C16H12ClNO3 |
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Molecular Weight |
301.72 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide |
InChI |
InChI=1S/C16H12ClNO3/c17-12-7-3-4-8-13(12)18-15(19)14-9-10-5-1-2-6-11(10)16(20)21-14/h1-8,14H,9H2,(H,18,19) |
InChI Key |
ONRVDQJNNBPJLU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(=O)C2=CC=CC=C21)C(=O)NC3=CC=CC=C3Cl |
Origin of Product |
United States |
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